molecular formula C8H6F4O2 B1315918 (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol CAS No. 86256-18-0

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol

Cat. No.: B1315918
CAS No.: 86256-18-0
M. Wt: 210.13 g/mol
InChI Key: MNQTYDARRPIQRK-UHFFFAOYSA-N
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Description

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol is an organic compound with the molecular formula C8H6F4O2. This compound is characterized by the presence of both fluorine and trifluoromethoxy groups, which contribute to its unique chemical properties. It is commonly used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol typically involves the trifluoromethylation of phenolic compounds. One common method is the reaction of 4-fluorophenol with trifluoromethyl iodide in the presence of a base, followed by reduction to yield the desired methanol derivative . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper or palladium complexes to facilitate the trifluoromethylation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol is unique due to the simultaneous presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

[4-fluoro-3-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQTYDARRPIQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574882
Record name [4-Fluoro-3-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86256-18-0
Record name [4-Fluoro-3-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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